molecular formula C26H25N3O5 B2564070 (2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322010-30-9

(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2564070
CAS No.: 1322010-30-9
M. Wt: 459.502
InChI Key: OGVCEEVFYCRMMX-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Medicinal and Pharmaceutical Industries

The compound "(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide" is part of a class of compounds that are significant in the synthesis of medically important molecules. For instance, the pyranopyrimidine core, similar to the structure of this compound, is a vital precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Studies have extensively investigated this core, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, for their applicability in synthesizing various derivatives. The development of such cores is challenging due to structural complexity, but advancements have been made using hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents for the synthesis of these scaffolds. This is crucial for the development of lead molecules in pharmaceuticals (Parmar, Vala, & Patel, 2023).

Anticancer Drug Development

The compound's structural motif is also pertinent in the context of anticancer drug development. Certain compounds, similar in structure to "this compound," have shown promising results in terms of tumor specificity and reduced keratinocyte toxicity, which is a significant consideration in the development of anticancer drugs. For instance, certain compounds have shown high tumor specificity with minimal toxicity to normal cells, an essential aspect in creating more effective and safer anticancer therapies (Sugita, Takao, Uesawa, & Sakagami, 2017).

Organic Synthesis and Catalysis

Moreover, the compound's structure is related to hydroxycoumarins, a class of compounds that have been widely used in various industries due to their chemical, photochemical, and biological properties. Among them, 3-hydroxycoumarin stands out for its numerous applications in different fields of biology. The synthesis of such compounds involves multiple pathways and has been used to create a wide array of heterocyclic compounds, showcasing the compound's relevance in organic chemistry and catalysis (Yoda, 2020).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-4-33-23-8-6-5-7-22(23)29-25(31)21-13-20-17(15-30)14-27-16(2)24(20)34-26(21)28-18-9-11-19(32-3)12-10-18/h5-14,30H,4,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCEEVFYCRMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.